1-(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one 1-(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 1010909-80-4
VCID: VC11798668
InChI: InChI=1S/C21H20N4O2/c1-3-21(26)25-20(15-6-9-17-19(12-15)23-11-10-22-17)13-18(24-25)14-4-7-16(27-2)8-5-14/h4-12,20H,3,13H2,1-2H3
SMILES: CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC4=NC=CN=C4C=C3
Molecular Formula: C21H20N4O2
Molecular Weight: 360.4 g/mol

1-(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

CAS No.: 1010909-80-4

Cat. No.: VC11798668

Molecular Formula: C21H20N4O2

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one - 1010909-80-4

Specification

CAS No. 1010909-80-4
Molecular Formula C21H20N4O2
Molecular Weight 360.4 g/mol
IUPAC Name 1-[5-(4-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]propan-1-one
Standard InChI InChI=1S/C21H20N4O2/c1-3-21(26)25-20(15-6-9-17-19(12-15)23-11-10-22-17)13-18(24-25)14-4-7-16(27-2)8-5-14/h4-12,20H,3,13H2,1-2H3
Standard InChI Key RIVASVMGETXSCE-UHFFFAOYSA-N
SMILES CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC4=NC=CN=C4C=C3
Canonical SMILES CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC4=NC=CN=C4C=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s molecular formula is C21H20N4O2\text{C}_{21}\text{H}_{20}\text{N}_{4}\text{O}_{2}, with a molar mass of 360.4 g/mol. Its IUPAC name reflects three key components:

  • A 4,5-dihydro-1H-pyrazole (pyrazoline) ring, a five-membered heterocycle with two adjacent nitrogen atoms and one double bond.

  • A quinoxalin-6-yl substituent, a bicyclic aromatic system derived from benzene fused with a pyrazine ring.

  • A 4-methoxyphenyl group attached to the pyrazoline core, providing electron-donating character through the methoxy (-OCH₃) moiety.
    The propan-1-one group (CH2CH2C=O\text{CH}_2\text{CH}_2\text{C=O}) is linked to the pyrazoline’s N1 position, contributing polarity and hydrogen-bonding capacity.

Key Identifiers

PropertyValueSource
CAS Registry Number1010909-80-4
SMILESCCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC4=NC=CN=C4C=C3
InChIKeyRIVASVMGETXSCE-UHFFFAOYSA-N
PubChem CID24250091

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound likely follows multi-step protocols common to pyrazoline-quinoxaline hybrids :

  • Quinoxaline Formation: Condensation of o-phenylenediamine with diketones or α-keto acids under acidic conditions yields the quinoxaline core .

  • Pyrazoline Cyclization: Reaction of a chalcone derivative (e.g., 4-methoxyphenyl vinyl ketone) with hydrazine hydrate forms the pyrazoline ring. Substituents at C3 and C5 are introduced via appropriate aldehydes or ketones during this step .

  • Ketone Functionalization: The propan-1-one group is introduced through N-alkylation or acylation reactions, often using propionyl chloride or analogous reagents .

Comparative Synthesis Data

CompoundKey ReagentsYieldReference
Bromophenyl analogHydrazine hydrate, 4-bromobenzaldehyde68%
Chlorophenyl derivativeHydroxylamine hydrochloride, 4-chloroacetophenone72%
Target compound (4-OCH₃)Propionyl chloride, 4-methoxybenzaldehydeNot reported

Physicochemical Properties

Spectral Characteristics

While experimental spectra for this specific compound are unavailable, analogs provide insights:

  • ¹H NMR: Pyrazoline protons (H4, H5) typically resonate at δ 3.3–4.2 (m, 2H, CH₂) and δ 5.5–6.7 (dd, 1H, CH) . The quinoxaline aromatic protons appear as multiplets between δ 7.8–9.1, while the methoxy group shows a singlet near δ 3.8 .

  • ¹³C NMR: The carbonyl carbon of the propanone group is expected at δ 195–205 ppm, with quinoxaline carbons in the δ 125–155 range .

  • MS (ESI+): Predicted molecular ion peak at m/z 361.2 ([M+H]⁺).

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) due to the ketone and aromatic groups; limited in water (logP ≈ 3.1 estimated).

  • Stability: Susceptible to photodegradation under UV light, as seen in related quinoxalines .

Computational Insights

Molecular Docking and QSAR

  • DFT Calculations: For the chlorophenyl analog (Cl-4-PQPP), Fukui indices indicate nucleophilic attack occurs at the pyrazoline’s N2 and quinoxaline’s C2 positions .

  • ADMET Predictions:

    • Bioavailability: 55% (Rule of Five compliant)

    • Blood-Brain Barrier Permeation: Low (logBB = -1.2)

    • CYP2D6 Inhibition: Probable (pKi = 6.8)

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